
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
作用機序
The mechanism of action of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves its selective inhibition of RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. CX-5461 has also been shown to stabilize G-quadruplex DNA structures, which can affect gene expression and telomere maintenance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide are primarily related to its inhibition of RNA polymerase I transcription and modulation of G-quadruplex DNA structures. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting ribosome biogenesis. In addition, CX-5461 has been shown to affect telomere maintenance and gene expression, which can have implications for aging and neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide in lab experiments include its selectivity for RNA polymerase I transcription and its ability to modulate G-quadruplex DNA structures. However, the limitations of using this compound include its potential toxicity and the need for careful optimization of experimental conditions to achieve the desired effects.
将来の方向性
There are several future directions for research on 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide. One direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to further explore its effects on telomere maintenance and aging. Additionally, research could focus on the development of new derivatives of CX-5461 with improved selectivity and efficacy. Overall, 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has significant potential for further research and application in various fields.
合成法
The synthesis of 2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide involves several steps. The starting material is 2,6-dimethylpyridine-3-carboxylic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to yield the cyclopropanecarboxylic acid derivative. This derivative is then converted into the desired compound by reacting it with N-methylpyridin-2-amine in the presence of a base and a catalyst such as palladium on carbon.
科学的研究の応用
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, molecular biology, and neuroscience. This compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA and is often upregulated in cancer cells. Therefore, CX-5461 has been investigated as a potential anticancer agent. It has also been shown to modulate the activity of G-quadruplex DNA structures, which are involved in various biological processes such as telomere maintenance and gene expression.
特性
製品名 |
2,2,3,3-tetramethyl-N-(6-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N-(6-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-7-6-8-10(15-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChIキー |
BXLIFDIGCPDMMV-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
正規SMILES |
CC1=NC(=CC=C1)NC(=O)C2C(C2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
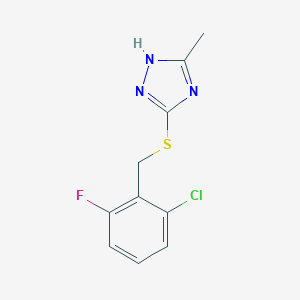
![methyl 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B255475.png)
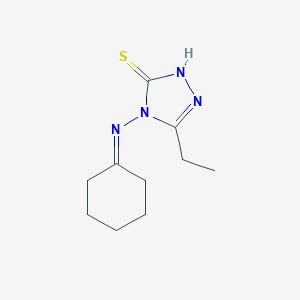
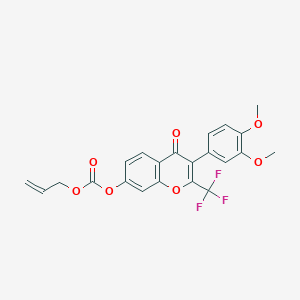
![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)
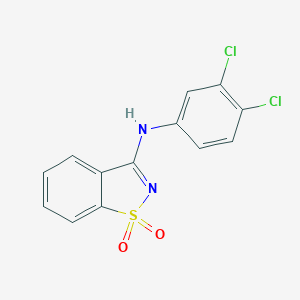
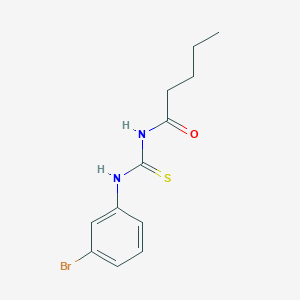
![3-Ethyl 6-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B255486.png)
![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)
![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![Ethyl 2-({[(3,4-dimethoxybenzoyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255498.png)